4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is a heterocyclic compound characterized by the fusion of imidazole and pyridine rings. This compound features a carbonyl group at the 4-position of the imidazole ring, which significantly contributes to its chemical properties. The hydrobromide salt form enhances its solubility in polar solvents, making it useful in various applications within medicinal chemistry and pharmacology. Its structural uniqueness allows for diverse biological activities, positioning it as a compound of interest in pharmaceutical research.
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide belongs to the class of imidazo[4,5-c]pyridine derivatives, which are known for their potential therapeutic applications. These compounds are often classified based on their structural features and biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The hydrobromide salt form is particularly noted for its enhanced stability and solubility compared to its base form.
The synthesis of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide typically involves cyclization reactions starting from 2,3-diaminopyridine. One prevalent method is the reaction of 2,3-diaminopyridine with glyoxal under acidic conditions to form the core imidazo[4,5-c]pyridine structure. Following this reaction, the hydrobromide salt can be formed by treating the resultant compound with hydrobromic acid.
Industrial production often employs optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization are used for purification purposes.
The molecular structure of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide can be represented as follows:
The compound's three-dimensional conformation has been confirmed through techniques such as X-ray crystallography, which provides insights into its crystal structure and intermolecular interactions .
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is reactive due to its electrophilic carbonyl group and nucleophilic nitrogen atoms. It undergoes several types of chemical reactions:
Common Reagents:
These reactions enable the derivatization of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide into various functionalized derivatives that may exhibit enhanced biological activities .
The mechanism of action for 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide involves interactions with specific molecular targets such as enzymes or receptors. For instance:
This multifaceted mechanism underlies its potential therapeutic effects in various biological contexts .
The physical properties of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide include:
Chemical Properties:
Relevant data from studies indicate that these properties contribute significantly to its utility in synthetic chemistry and medicinal applications.
The applications of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide are diverse:
The construction of the imidazo[4,5-c]pyridine core represents the foundational step in accessing 4H-imidazo[4,5-c]pyridin-4-one hydrobromide derivatives. The most prevalent approach involves acid-catalyzed cyclocondensation between 3,4-diaminopyridine and carbonyl equivalents under dehydrating conditions. This method typically employs aldehydes or their synthetic equivalents as the carbonyl source, with the reaction proceeding via formation of an imine intermediate followed by electrophilic aromatic substitution to form the fused imidazole ring. Investigations have demonstrated that electron-deficient benzaldehydes (bearing nitro, cyano, or trifluoromethyl groups) significantly enhance cyclization efficiency due to increased electrophilicity of the carbonyl carbon, yielding substituted imidazo[4,5-c]pyridines in 65-85% isolated yields [5] [7].
An innovative modification utilizes sodium metabisulfite (Na₂S₂O₅) adducts of benzaldehydes as carbonyl precursors. This strategy offers advantages in handling moisture-sensitive aldehydes and improving reaction regioselectivity. The adducts react smoothly with 3,4-diaminopyridine in dimethylformamide at 80-90°C, releasing the aldehyde in situ and driving the condensation toward the desired 5H-imidazo[4,5-c]pyridines with minimal formation of regioisomeric byproducts. This method has proven particularly effective for synthesizing 2-aryl-substituted derivatives (e.g., 2-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridine), which serve as key intermediates for subsequent N-alkylation and hydrobromide salt formation [5] [7].
Alternative routes employ α-haloketones or α-hydroxyketones in place of aldehydes. These substrates undergo nucleophilic displacement by one amino group followed by spontaneous cyclization, forming the imidazole ring with additional substituents at the 2-position. Microwave-assisted cyclizations have reduced reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating. For example, irradiation at 150°C for 10-15 minutes facilitates the condensation of 3,4-diaminopyridine with phenacyl bromides, yielding 2-aryl-imidazo[4,5-c]pyridines suitable for downstream hydrobromide synthesis [8].
Table 1: Condensation Methods for Imidazo[4,5-c]pyridine Core Assembly
Carbonyl Equivalent | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Aldehydes | AcOH, reflux | 6-12 hours | 60-75% | Simple setup |
Na₂S₂O₅-Adducts | DMF, 85°C | 4-6 hours | 75-88% | Improved regioselectivity |
α-Haloketones | EtOH, reflux | 8-10 hours | 65-80% | Access to C2 alkyl/aryl |
α-Hydroxyketones (MW) | Solvent-free, 150°C | 10-15 min | 80-92% | Rapid synthesis |
Regioselective bromination of the imidazo[4,5-c]pyridine core presents significant challenges due to the electron-rich heterocyclic system and the potential for polybromination. Palladium-catalyzed C-H activation has emerged as a powerful strategy for site-selective halogenation, particularly at the 5- or 6-positions of the pyridine ring. Using Pd(OAc)₂ (5 mol%) with N-bromosuccinimide (NBS) as the bromine source in acetonitrile at 70°C, researchers achieve monobromination with >90% selectivity. This approach tolerates various functional groups, including esters and protected amines, enabling late-stage diversification before hydrobromide salt formation [6].
The direct synthesis of imidazo[4,5-c]pyridin-4-one hydrobromide salts typically involves treating the parent heterocycle with hydrobromic acid under controlled conditions. Key parameters include acid concentration (typically 30-48% HBr), temperature (0-25°C), and reaction time (1-4 hours). Careful control prevents ring-opening degradation, a common side reaction under harsh acidic conditions. An optimized protocol employs acetic acid as co-solvent to solubilize the heterocycle while facilitating protonation at the pyridinic nitrogen (N4). This method delivers hydrobromide salts in 85-95% yield with high crystallinity, advantageous for purification and characterization [4].
Regioselectivity in N-alkylation significantly impacts hydrobromide formation outcomes. When 5H-imidazo[4,5-c]pyridines undergo alkylation, competition occurs between N¹ and N³ positions. Steric and electronic factors dictate product distribution, with bulky alkyl halides (e.g., tert-butyl bromide) favoring N¹-alkylation, while electron-deficient alkylating agents (e.g., 4-chlorobenzyl bromide) preferentially form N³-derivatives. This regiochemical control is crucial because N¹-alkylated isomers exhibit different basicity profiles and crystallinity upon hydrobromide salt formation compared to N³-counterparts. Advanced characterization techniques, particularly 2D-NMR (NOESY and HMBC), are indispensable for unambiguous structural assignment of these regioisomers [5] [7].
Table 2: Bromination and Hydrobromide Formation Strategies
Transformation | Reagents/Conditions | Regioselectivity | Yield | Salt Characteristics |
---|---|---|---|---|
C5 Bromination | Pd(OAc)₂/NBS, CH₃CN, 70°C | >90% C5-selectivity | 75-85% | N/A |
Hydrobromide Salt Formation | 48% HBr/AcOH (1:3 v/v), 0-5°C, 2h | Protonation at N4 | 85-95% | High crystallinity |
N³-Alkylation | K₂CO₃, DMF, 4-Cl-C₆H₄CH₂Br, 60°C | >20:1 (N3 vs N1) | 70-82% | Defined m.p. >250°C |
Multi-step syntheses of complex 4H-imidazo[4,5-c]pyridin-4-one hydrobromide derivatives necessitate strategic protection of sensitive functional groups to prevent undesired side reactions during core manipulation. Amino groups in diaminopyridine precursors are particularly vulnerable and require protection before condensation or halogenation steps. The tert-butoxycarbonyl (Boc) group has demonstrated superior performance compared to acetyl or benzyl alternatives due to its stability under cyclocondensation conditions (elevated temperature, acidic media) and clean removal under mild acidic conditions without affecting the fused imidazole ring. For instance, N-Boc-protected 3,4-diaminopyridine undergoes condensation with aldehydes followed by deprotection with 10% TFA/DCM to furnish the target heterocycle in 78% overall yield [1].
For syntheses requiring electrophilic aromatic substitution or palladium-catalyzed cross-coupling, protection of the imidazole nitrogen becomes essential. The benzyl (Bn) group offers robust protection with orthogonal dechemistry relative to Boc. Benzylation of the imidazole nitrogen using benzyl bromide and potassium carbonate in DMF proceeds quantitatively. Subsequent bromination at C5 or C6 positions occurs with higher regioselectivity (≥8:1) in protected derivatives compared to unprotected counterparts (≤3:1), attributed to reduced electron density at adjacent positions. Catalytic hydrogenation (H₂, Pd/C) cleanly removes the benzyl group without reducing the heterocyclic core, enabling subsequent hydrobromide salt formation [4].
The sequence of protection/deprotection significantly impacts overall efficiency. A streamlined approach involves Boc protection of the diamine, followed by cyclocondensation, selective deprotection, functionalization (alkylation/acylation), and final hydrobromide salt formation. This sequence minimizes side reactions such as dialkylation or ring degradation. For acid-sensitive derivatives, carbobenzyloxy (Cbz) protection provides an alternative, removable under neutral conditions (hydrogenolysis), preventing potential hydrolysis of the imidazo[4,5-c]pyridinone system during deprotection [1] [5].
Transitioning from batch to continuous-flow methodologies addresses critical scalability challenges in synthesizing 4H-imidazo[4,5-c]pyridin-4-one hydrobromides. Immobilized catalysts play a pivotal role in flow processes, particularly for key steps like condensation and regioselective alkylation. Polystyrene-supported sulfonic acid resins (e.g., Amberlyst®-15) effectively catalyze the cyclocondensation of 3,4-diaminopyridines with aldehydes in microreactors at 100-120°C with residence times of 15-30 minutes. This setup achieves 85-90% conversion with minimal byproduct formation and allows continuous operation for >48 hours without significant catalyst deactivation [3].
For hydrobromide salt formation, pH-controlled crystallization in flow reactors enables precise control over particle size and polymorph selection—critical parameters for pharmaceutical applications. A patented continuous process combines the imidazo[4,5-c]pyridin-4-one base with hydrobromic acid (1.05 equiv) in ethanol at 50°C, followed by rapid cooling to 0°C in a tubular crystallizer. This approach produces hydrobromide salts with consistent particle size distribution (D90 < 50 µm) and superior flow properties compared to batch crystallized material [10].
Solid-phase synthesis offers advantages for generating structural diversity libraries. Wang resin-linked 4-chloropyridin-3-amines serve as versatile platforms for sequential modifications: iodination at C5 (using ICl/KOAc), Suzuki coupling (with arylboronic acids), displacement with amines, and final cyclization with trimethylorthoformate/TFA. Cleavage from the resin with concomitant hydrobromide salt formation is achieved using 30% HBr/AcOH, delivering pure products after simple filtration and washing. This methodology has generated over 80 derivatives for structure-activity relationship studies, including compounds with potent antimicrobial activities (MIC values 4-8 µg/mL against resistant pathogens) [8].
Table 3: Flow Chemistry Parameters for Key Synthesis Steps
Synthetic Step | Reactor Type | Temperature | Residence Time | Productivity (g/h) | Key Improvement vs Batch |
---|---|---|---|---|---|
Cyclocondensation | Packed-bed (catalyst) | 110°C | 25 min | 12.5 | 20% Yield increase |
Regioselective N-Alkylation | CSTR | 60°C | 45 min | 8.2 | >95% Regioisomeric purity |
Hydrobromide Crystallization | Tubular | 0-5°C | 10 min | 15.7 | Uniform crystal habit |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0